molecular formula C12H17NO B8499835 (3-Cyclohexyl-pyridin-2-yl)-methanol

(3-Cyclohexyl-pyridin-2-yl)-methanol

Cat. No. B8499835
M. Wt: 191.27 g/mol
InChI Key: JXAMMSALMCEGNM-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A solution of the above ester (0.23 g, 1.0 mmol) in anhydrous MeOH (5 mL) was treated with K2CO3 (0.27 g, 2.0 mmol) and stirred at room temperature for 3.5 h. The mixture was concentrated under reduced pressure and water (5 ml) was added. The aqueous solution was then extracted with CH2Cl2 (3×10 mL) and the combined organic phases dried (Na2SO4), filtered, and concentrated under reduced pressure. This gave the desired (3-cyclohexyl-pyridin-2-yl)-methanol as a brown liquid (0.15 g, 79%) that was used immediately in the next reaction.
Name
ester
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[C:8]([CH2:13][O:14]C(=O)C)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+]>CO>[CH:1]1([C:7]2[C:8]([CH2:13][OH:14])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
ester
Quantity
0.23 g
Type
reactant
Smiles
C1(CCCCC1)C=1C(=NC=CC1)COC(C)=O
Name
Quantity
0.27 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure and water (5 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(CCCCC1)C=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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